molecular formula C14H11ClO2 B026322 2'-Chloro-2-hydroxy-4-methylbenzophenone CAS No. 107623-97-2

2'-Chloro-2-hydroxy-4-methylbenzophenone

Cat. No. B026322
M. Wt: 246.69 g/mol
InChI Key: OTCDVKUDWWUJPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related benzophenone derivatives often involves intricate organic reactions that provide insights into the reactivity and functional group tolerance of these compounds. For example, the formation of chlorinated benzophenones through the oxidative chlorination using HCl-H2O2 indicates a method that could potentially be adapted for 2'-Chloro-2-hydroxy-4-methylbenzophenone synthesis, showcasing the chemical flexibility and reactivity of the benzophenone core structure toward halogenation and hydroxylation under oxidative conditions (Mukhopadhyay, Chandnani, & Chandalia, 1999).

Molecular Structure Analysis

The molecular structure of 2'-Chloro-2-hydroxy-4-methylbenzophenone, like its analogs, plays a crucial role in its reactivity and properties. Studies on similar molecules, such as 2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol, reveal the importance of stereochemistry, with the chlorophenyl and methyl groups affecting the overall molecular conformation and potential intra- and intermolecular interactions (Rivera et al., 2013).

Chemical Reactions and Properties

Benzophenones undergo various chemical reactions, including chlorination, oxidation, and coupling reactions. The presence of chloro and hydroxy groups in 2'-Chloro-2-hydroxy-4-methylbenzophenone suggests potential reactivity in substitution reactions, where these functional groups could act as directing groups, and in oxidative reactions where the hydroxy group might participate in radical or electron-transfer processes.

Physical Properties Analysis

The physical properties of benzophenone derivatives, including melting point, solubility, and crystalline structure, are significantly influenced by their molecular structure. For instance, the intramolecular hydrogen bonding observed in compounds like 2,2',4,4'‐tetrahydroxybenzophenone affects its melting point and solubility, suggesting that similar hydrogen bonding in 2'-Chloro-2-hydroxy-4-methylbenzophenone could influence its physical properties in a comparable manner (Schlemper, 1982).

Chemical Properties Analysis

The chemical properties of 2'-Chloro-2-hydroxy-4-methylbenzophenone, including reactivity towards nucleophiles and electrophiles, UV absorption, and potential for forming polymers or other derivatives, can be inferred from studies on similar benzophenone compounds. The oxidative monochlorination to synthesize related chlorinated compounds indicates a pathway for introducing chloro and hydroxy groups, highlighting the compound's versatility in chemical synthesis and modifications (Mukhopadhyay, Chandnani, & Chandalia, 1999).

Scientific Research Applications

  • Polymer Stabilization : It has been found that copolymerized 2-hydroxy-4′-vinylbenzophenone effectively stabilizes polystyrene against short-term and long-term accelerated ageing. However, it may cause sensitization due to impurities. This suggests its use as a UV stabilizer in polymers (Hodgeman, 1979).

  • UV Stabilization : The planar crystalline state and intramolecular hydrogen bonding of this molecule show potential for its use as a UV stabilizer, which is a crucial property for materials exposed to sunlight (Lewanowicz & Baert, 1994).

  • Photophysics and Photochemistry : The irradiation of 2-methylbenzophenone in the presence of dienophiles produces various photoproducts. This indicates its potential in the study of photochemical reactions and could be useful in understanding photochemical pathways in organic chemistry (Block & Stevenson, 1973).

  • Photoinduced Phosphorescence Enhancement : Benzophenone derivatives used as UV absorbers show photoinduced phosphorescence enhancement, suggesting potential applications in photophysics and possibly solar cells (Kumasaka et al., 2014).

  • Synthesis of Organic Intermediates : Oxidative chlorination using HCl-H2O2 effectively synthesizes monochloro-substituted aromatic compounds with high selectivity. This process could yield important intermediates for further chemical synthesis (Mukhopadhyay et al., 1999).

  • Solid-State Photochemistry : Studies on methyl-substituted benzophenones in solid-state photochemistry reveal factors contributing to their photoinertness. Understanding these properties can be crucial in designing materials for specific light-related applications (Ito et al., 1987).

  • Photo-Isomerization and Degradation : The photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone under UV light in various solvents indicate its potential for studying photo-degradation pathways and designing stable materials (Krzyżanowska & Olszanowski, 1994).

  • Environmental Impact and Phototransformation : Studies on chlorination disinfection of UV filters in swimming pools reveal the formation of novel by-products such as chlorobenzoquinone and phenyl benzoquinones. Understanding these transformations is important for assessing ecological and health risks (Sun et al., 2019).

properties

IUPAC Name

(2-chlorophenyl)-(2-hydroxy-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCDVKUDWWUJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351034
Record name 2'-Chloro-2-hydroxy-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-2-hydroxy-4-methylbenzophenone

CAS RN

107623-97-2
Record name 2'-Chloro-2-hydroxy-4-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-2-hydroxy-4-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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